1-amino-N,N-dimethylcyclohexane-1-carboxamide
Description
Contextualization of the Cyclohexane-1-carboxamide Scaffold in Contemporary Organic Chemistry
The cyclohexane-1-carboxamide scaffold is a prominent structural motif in modern organic chemistry, recognized for its prevalence in a wide array of biologically active compounds. The cyclohexane (B81311) ring, a non-planar six-membered carbocycle, can adopt various conformations, with the chair conformation being the most stable. This conformational preference allows for precise spatial orientation of substituents, which is a critical factor in the interaction of these molecules with biological targets.
In medicinal chemistry, the cyclohexane core is valued for its ability to serve as a lipophilic scaffold that can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The carboxamide group, a common functional group in pharmaceuticals, is a versatile hydrogen bond donor and acceptor, contributing to the binding affinity of molecules to proteins and other biological macromolecules.
Derivatives of the cyclohexane-1-carboxamide scaffold have been investigated for a range of therapeutic applications. For instance, certain cyclohexane-1-carboxamide derivatives have been synthesized and evaluated as inducers of apoptosis, showing potential as anticancer agents. orientjchem.org In one study, specific derivatives exhibited potent cytotoxicity against breast cancer cell lines. orientjchem.org Furthermore, this scaffold is a key component in the development of inhibitors for enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which are targets for the treatment of obesity and related metabolic disorders. nih.gov The cyclohexane carboxamide structure is also found in compounds designed as sensates for consumer products, where the stereochemistry of the cyclohexane ring plays a crucial role in their activity. google.com
Historical Development of Synthetic Approaches to Analogous Structures
The synthesis of α,α-disubstituted amino acids and their derivatives, including structures analogous to 1-amino-N,N-dimethylcyclohexane-1-carboxamide, has been a long-standing area of interest in organic synthesis. The development of synthetic methods for these compounds has been driven by their utility as conformationally constrained building blocks in peptide and peptidomimetic chemistry.
One of the classical and most versatile methods for the synthesis of α-amino acids is the Strecker synthesis. This reaction involves the treatment of an aldehyde or ketone with a mixture of ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting material. Variations of the Strecker synthesis have been developed to improve yields and enantioselectivity.
Another significant approach is the Bucherer-Bergs reaction, which is a one-pot synthesis of hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. The resulting hydantoin (B18101) can then be hydrolyzed to the corresponding α-amino acid. This method is particularly useful for the synthesis of α,α-disubstituted amino acids from ketones.
More contemporary methods have focused on asymmetric synthesis to obtain enantiomerically pure compounds. These approaches often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, phase-transfer catalysis has been employed for the asymmetric alkylation of glycine (B1666218) derivatives to produce a variety of α-amino acids.
In the context of cyclohexane derivatives, specific synthetic strategies have been developed. For example, the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives has been achieved through the catalytic hydrogenation of p-aminobenzoic acid using a ruthenium catalyst. google.com This process allows for the conversion of an aromatic ring into a cyclohexane ring with control over the stereochemistry of the substituents. The development of one-pot processes for such transformations is particularly relevant for industrial applications due to their efficiency. google.com
Overview of Current Research Trajectories for the Compound in Chemical and Biological Sciences
While specific research on this compound is not extensively documented in publicly available literature, the current research trajectories for analogous compounds and the broader class of α,α-disubstituted amino acid amides provide insight into its potential areas of investigation.
A primary area of interest is the incorporation of conformationally constrained amino acids into peptides. The gem-disubstitution on the α-carbon of an amino acid restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures such as β-turns and helices. This property is highly valuable in the design of peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity. Therefore, this compound could be explored as a novel building block for the synthesis of structurally defined peptides and peptidomimetics.
In the field of medicinal chemistry, the cyclohexane-1-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Given that derivatives of this scaffold have shown promise as enzyme inhibitors and receptor modulators, it is plausible that this compound could be used as a starting point for the synthesis of new libraries of compounds for biological screening. For example, a structurally related compound, 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride, has been investigated in the context of Rho-kinase inhibitors.
Furthermore, the unique substitution pattern of this compound, featuring a primary amine and a tertiary amide, offers opportunities for further chemical modifications. The primary amino group can be readily functionalized to introduce various substituents, allowing for the exploration of structure-activity relationships in different biological assays. The N,N-dimethylamide group, while generally stable, can also be a site for chemical manipulation under certain conditions.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-N,N-dimethylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)8(12)9(10)6-4-3-5-7-9/h3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZIWLYKBNXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905087-32-3 | |
| Record name | 1-amino-N,N-dimethylcyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of the Core 1-aminocyclohexane-1-carboxamide Scaffold
Regioselective and Stereoselective Synthesis Pathways for Cyclohexane (B81311) Derivatives
The construction of substituted cyclohexanes with precise control over the spatial arrangement of functional groups is a cornerstone of modern organic synthesis. A variety of powerful reactions have been developed to achieve this, including diastereoselective reductive Cope rearrangements and catalyst-directed C-H functionalization. rsc.orgresearchgate.net These methods allow for the desymmetrization of prochiral cyclohexanes, leading to the formation of highly functionalized rings with excellent stereocontrol. researchgate.net The choice of catalyst and reaction conditions can direct the functionalization to specific C-H bonds, enabling the synthesis of complex substitution patterns that would be difficult to achieve through classical methods. researchgate.net
For the synthesis of the 1-aminocyclohexane-1-carboxamide scaffold, a key challenge lies in the introduction of the vicinal amino and carboxamide groups at a quaternary carbon center. One potential approach involves the use of multicomponent reactions, such as the Strecker or Bucherer-Bergs reactions, on a cyclohexanone (B45756) precursor to generate an α-aminonitrile or a hydantoin (B18101), respectively. These intermediates can then be further elaborated to the desired carboxamide. The stereochemical outcome of these reactions can often be influenced by the use of chiral auxiliaries or catalysts.
Another powerful strategy involves the [4+2] cycloaddition (Diels-Alder reaction) to construct the cyclohexane ring with predefined stereochemistry. Subsequent functional group manipulations of the cycloadduct can then be employed to install the required amino and carboxamide moieties. The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid has been achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by a Diels–Alder cycloaddition. rsc.org
Visible-light-enabled photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4+2] cycloadditions, offering a mild and efficient route to these valuable building blocks.
Exploration of Green Chemistry Principles in Synthetic Route Development
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. This has led to the development of more sustainable and environmentally friendly methods for the synthesis of amides and other functional groups. Key areas of focus include the use of catalytic methods, the reduction of waste, and the use of safer solvents and reagents. scispace.combohrium.com
For the synthesis of the 1-aminocyclohexane-1-carboxamide scaffold, green chemistry principles can be applied at various stages. For example, the use of catalytic hydrogenation for the reduction of a nitrile precursor to the corresponding amine is a more atom-economical approach than the use of stoichiometric reducing agents. Furthermore, the development of catalytic methods for direct amidation, avoiding the need for stoichiometric activating agents, is a major goal in green chemistry. scispace.com
Enzymatic methods for amide bond formation are also gaining traction as a green alternative to traditional chemical methods. rsc.orgnih.gov Lipases, for instance, can catalyze the amidation of carboxylic acids with amines in non-aqueous media, often with high selectivity and under mild conditions. nih.gov The use of biocatalysis in the synthesis of the 1-aminocyclohexane-1-carboxamide scaffold could offer significant advantages in terms of sustainability and efficiency.
Recent advances in mechanochemistry, the use of mechanical force to induce chemical reactions, also present a promising avenue for the solvent-free synthesis of amides and other organic compounds, further contributing to the development of greener synthetic protocols.
Functional Group Interconversions and Derivatization at the Amine and Carboxamide Moieties
Once the 1-aminocyclohexane-1-carboxamide scaffold has been assembled, the amine and carboxamide functionalities provide convenient handles for further derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecules.
Amidation and Related Amine/Carboxamide Bond Formation Reactions
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. A vast array of coupling reagents has been developed to facilitate this transformation, each with its own advantages and disadvantages. For the derivatization of the primary amine of the 1-aminocyclohexane-1-carboxamide scaffold, standard peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt can be employed. Phosphonium salts (e.g., PyBOP, HBTU) and uronium salts (e.g., HATU, HCTU) are also highly effective for this purpose.
The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered substrates. For the acylation of the α,α-disubstituted amino group in the 1-aminocyclohexane-1-carboxamide scaffold, more reactive acylating agents such as acyl chlorides or anhydrides may be necessary. The use of a non-nucleophilic base is often required to neutralize the acid generated during the reaction.
Selective Alkylation and Acylation of the Amine Functionality
The primary amine of the 1-aminocyclohexane-1-carboxamide scaffold can be selectively alkylated to introduce one or two alkyl groups. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common and effective method for mono- or dialkylation. Direct N-alkylation using alkyl halides can also be employed, although over-alkylation can be a competing side reaction.
Recent advances have focused on the development of catalytic methods for the N-alkylation of amines with alcohols, which is a more atom-economical and environmentally friendly approach. rug.nlnih.govnih.gov Ruthenium and iridium-based catalysts have shown great promise in this area, enabling the direct N-alkylation of α-amino acid esters and amides with high efficiency and stereoretention. rug.nlnih.gov
Selective acylation of the amine functionality can be achieved using a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with a coupling reagent. The choice of acylating agent and reaction conditions can be tailored to achieve the desired level of acylation. For sterically hindered amines, such as the one present in the target molecule, the use of highly reactive acylating agents or forcing reaction conditions may be required. nih.govresearchgate.net The use of symmetrical anhydrides of Fmoc-protected amino acids has been shown to be an efficient method for the acylation of the N-terminus of highly hindered C(α,α)-dialkylated α-amino acids. nih.gov
Total Synthesis Applications Involving the Compound as a Key Building Block
The unique structural features of 1-amino-N,N-dimethylcyclohexane-1-carboxamide, particularly the presence of a quaternary stereocenter bearing both an amino and a carboxamide group on a cyclohexane ring, make it an attractive building block for the synthesis of complex natural products and other biologically active molecules.
While specific examples of the total synthesis of natural products explicitly employing this compound as a key building block are not yet widely reported in the literature, the broader class of 1-aminocyclohexane-1-carboxylic acid derivatives has found application in the synthesis of various bioactive compounds. For instance, these scaffolds are present in a number of Janus Kinase (JAK) inhibitors and have been used as substituents in modifications of daunorubicin (B1662515) and doxorubicin. google.comgoogle.com
The rigid cyclohexane core of this compound can serve as a scaffold to control the spatial orientation of appended functional groups, which is a crucial aspect in the design of molecules that interact with biological targets. The ability to selectively functionalize the amine and carboxamide moieties further enhances its utility as a versatile building block.
It is anticipated that as synthetic methodologies for the preparation of this compound become more refined and accessible, its application in the total synthesis of complex natural products and in medicinal chemistry will continue to grow. The development of stereoselective routes to this scaffold will be particularly important for its use in the synthesis of chiral targets.
Catalytic Approaches in the Synthesis of the Compound and its Derivatives
The synthesis of this compound and its derivatives is intrinsically linked to the broader field of α,α-disubstituted amino acid synthesis. Catalytic methodologies are pivotal in achieving efficient and selective production of these complex structures. The primary catalytic strategies revolve around the formation of the key α-amino nitrile or a related precursor, followed by transformations to yield the final amide product.
A cornerstone in the synthesis of the precursor, 1-aminocyclohexanecarbonitrile (B112763), is the Strecker reaction. This reaction, which combines a ketone (cyclohexanone), an amine (ammonia), and a cyanide source, can be significantly enhanced through catalysis. Various catalysts, including organocatalysts and metal-based systems, have been developed to improve the efficiency and yield of α-aminonitrile synthesis.
Following the formation of the α-aminonitrile intermediate, the subsequent conversion of the nitrile group to an N,N-dimethylcarboxamide is a critical step. This transformation can be approached through catalytic hydration of the nitrile to a primary amide, followed by N,N-dimethylation, or potentially through a more direct catalytic amidation.
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers a versatile toolkit for the synthesis of α,α-disubstituted amino amides and their precursors. These methods often provide high levels of selectivity and functional group tolerance.
One significant area of research is the catalytic hydration of nitriles to amides. While traditional methods often rely on harsh acidic or basic conditions, milder catalytic alternatives have been developed. For instance, rhodium catalysts, such as Wilkinson's catalyst, have been employed for the anhydrous hydration of nitriles using aldoximes as a water source. organic-chemistry.org This approach is notable for its compatibility with sensitive functional groups that might not withstand conventional hydrolytic conditions. organic-chemistry.org
| Catalyst System | Substrate | Product | Key Features |
| Wilkinson's Catalyst / Acetaldoxime | Various Nitriles | Primary Amides | Anhydrous and neutral conditions, high functional group tolerance. organic-chemistry.org |
| Palladium Catalysis | Cyanoacetamides | Arylated Cyanoacetamides | Directed C–H activation followed by arylation. rsc.org |
| Copper Carbenoids | Diazo Compounds | Protected α,α-disubstituted amino acids | Involves intramolecular ammonium (B1175870) ylide generation and rsc.orgnih.gov rearrangement. nih.gov |
| Iridium Photoredox Catalyst | N,N-Dimethylaniline and TosMIC | α-Aminoamide | Visible-light mediated synthesis. tcichemicals.com |
Another innovative approach involves the use of photoredox catalysis. For example, an iridium-based photoredox catalyst has been utilized in the synthesis of an α-aminoamide from N,N-dimethylaniline and p-toluenesulfonylmethyl isocyanide (TosMIC). tcichemicals.com This method proceeds under visible light irradiation at room temperature, highlighting the potential of photocatalysis in forming C-N and C-C bonds under mild conditions. tcichemicals.com
Furthermore, palladium-catalyzed reactions have been explored for the synthesis of α,α-disubstituted β-amino acid derivatives. These methods can involve the directed C–H activation of cyanoacetamides followed by arylation. rsc.org Copper-catalyzed reactions are also prevalent, with systems often employing diamine ligands. Notably, trans-N,N'-dimethylcyclohexane-1,2-diamine has been used as a ligand in copper-catalyzed coupling reactions, demonstrating the utility of cyclohexane-based chiral auxiliaries in catalysis.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. For the synthesis of α-aminonitriles, various organocatalysts have been shown to be effective. These catalysts often operate via hydrogen bonding or iminium ion formation to activate the substrates.
While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key steps. For instance, the enantioselective Strecker reaction using chiral organocatalysts can provide access to chiral α-aminonitriles, which are valuable precursors for chiral derivatives of the target compound.
Chemoenzymatic and Biocatalytic Strategies
Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and environmentally benign reaction conditions. Nitrile hydratases are a class of enzymes that can efficiently catalyze the hydration of nitriles to amides. This approach could be particularly valuable for the conversion of 1-aminocyclohexanecarbonitrile to 1-aminocyclohexane-1-carboxamide. The use of whole-cell biocatalysts containing nitrile hydratases can simplify the process by avoiding enzyme purification.
The chemoselective reduction of the nitrile group in the presence of other functional groups is a key challenge that can be addressed by both chemical and biocatalytic methods. For instance, the reduction of a nitrile in the presence of an amide and an aryl halide has been achieved using RANEY® Nickel or a ZnCl₂/NaBH₄ system. rsc.org
Sophisticated Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
While NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules, no specific ¹H or ¹³C NMR data for 1-amino-N,N-dimethylcyclohexane-1-carboxamide has been published. Such data would be crucial for assigning the chemical shifts of the protons and carbons in the molecule, and for providing insights into the preferred conformation of the cyclohexane (B81311) ring and the orientation of the amino and carboxamide substituents.
Multi-dimensional NMR for Complex Structural Assignment
Advanced NMR techniques like COSY, HSQC, and HMBC are instrumental in elucidating the complete chemical structure of complex molecules. However, no studies employing these methods on this compound have been reported.
Elucidation of Conformational Preferences and Dynamics via NMR
Variable temperature NMR studies and the analysis of nuclear Overhauser effects (NOE) would be necessary to understand the conformational dynamics of the cyclohexane ring, including the potential for ring inversion and the energetic preference for axial versus equatorial positioning of the substituents. This information is currently unavailable.
X-ray Crystallography for Precise Solid-State Structure Determination
A single-crystal X-ray diffraction analysis would provide the most precise and unambiguous determination of the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions. No crystallographic data for this compound has been deposited in scientific databases.
Advanced Mass Spectrometry for Reaction Monitoring and Mechanistic Insights
Mass spectrometry is essential for determining the molecular weight of a compound and for studying its fragmentation patterns, which can provide valuable structural information. While a predicted monoisotopic mass can be calculated, no experimental mass spectra (e.g., via electron ionization or electrospray ionization) have been published for this compound.
Vibrational Spectroscopy (IR, Raman) in Molecular Structure-Reactivity Correlations
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The analysis of the IR and Raman spectra of this compound would confirm the presence of the amine (N-H stretching and bending vibrations) and the tertiary amide (C=O stretching vibration) groups. However, no such spectra are available in the scientific literature.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental in determining the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular geometries.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground and transition states of medium-sized organic molecules like 1-amino-N,N-dimethylcyclohexane-1-carboxamide.
While no specific DFT studies on this compound were found, research on the parent amino acid, Ac6c, demonstrates that DFT can be used to map its conformational preferences. nih.gov For this compound, DFT calculations would be instrumental in:
Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including the chair conformation of the cyclohexane (B81311) ring and the orientation of the amino and N,N-dimethylcarboxamide groups.
Calculating Electronic Properties: Predicting properties such as dipole moment, partial atomic charges, and molecular electrostatic potential (MEP). The MEP map would highlight electron-rich regions (like the carbonyl oxygen and the amino nitrogen) and electron-poor regions, which are key to understanding intermolecular interactions.
Analyzing Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO would indicate sites susceptible to electrophilic attack, while the LUMO would indicate sites for nucleophilic attack.
A hypothetical DFT analysis would likely show the HOMO localized on the amino group and the LUMO associated with the carbonyl group of the amide. The energy gap between these orbitals would provide a quantitative measure of the molecule's chemical reactivity and kinetic stability.
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, especially when accounting for electron correlation.
For this compound, ab initio calculations would be particularly useful for mapping its complex potential energy surface. The cyclohexane ring can exist in various conformations (chair, boat, twist-boat), and the substituents at the C1 position can also rotate. Studies on the related Ac6c have shown that the cyclohexane ring introduces significant conformational flexibility compared to smaller cyclic analogs. nih.govnih.gov
An ab initio conformational analysis would involve:
Systematic Conformational Search: Identifying all possible stable conformers (local minima on the energy landscape).
Calculating Relative Energies: Determining the energy differences between these conformers to identify the global minimum, which represents the most populated conformation at equilibrium.
Mapping Transition States: Locating the transition states that connect different conformers and calculating the energy barriers for conformational interconversion.
Such an analysis would reveal the energetic cost of ring inversion and rotation around the C-C and C-N bonds, providing a detailed picture of the molecule's flexibility.
| Computational Method | Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties (MEP), frontier orbitals (HOMO/LUMO) | Reactivity prediction, intermolecular interaction sites, stable geometry. |
| Ab Initio (e.g., MP2) | Potential energy surface mapping, conformational analysis, transition state energies | Detailed understanding of molecular flexibility, relative populations of conformers. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.
No specific MD simulation studies for this compound have been published. However, MD simulations would be the ideal tool to:
Explore Conformational Space: In a solvent environment, MD can simulate the transitions between different chair and boat conformations of the cyclohexane ring and the rotation of its substituents, providing insights that complement the static picture from quantum calculations.
Study Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal the structure of the solvation shell and calculate the solvation free energy. It would show how water molecules form hydrogen bonds with the amino and carbonyl groups.
Analyze Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation behavior and the formation of dimers or larger clusters, driven by hydrogen bonding and van der Waals forces.
Prediction of Reaction Mechanisms and Transition State Structures
Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states that control reaction rates. For this compound, this could involve studying its potential synthesis routes or degradation pathways.
Currently, there is no published research on the theoretical prediction of reaction mechanisms involving this specific compound. If such a study were to be performed, it would likely use DFT or high-level ab initio methods to:
Model Reactant and Product States: Optimize the geometries and calculate the energies of the starting materials and final products of a proposed reaction.
Locate Transition State (TS) Structures: Find the first-order saddle point on the potential energy surface that corresponds to the peak of the reaction energy barrier.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.
Perform Intrinsic Reaction Coordinate (IRC) Calculations: This analysis traces the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.
In Silico Modeling for Structure-Based Design Principles
In silico modeling uses computational methods to rationalize and predict the interaction of molecules with biological targets, a cornerstone of modern drug discovery and materials science. This approach is particularly relevant for designing new molecules with desired properties based on their structure.
There are no available in silico studies focusing on this compound for structure-based design. The geminal amino and carboxamide groups on a rigid cyclohexane scaffold make it an interesting fragment for medicinal chemistry. If this molecule were to be used as a scaffold, in silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling would be employed.
Molecular Docking: This technique would predict the preferred binding orientation of the molecule within the active site of a target protein. The results would suggest how the amino and carbonyl groups could act as hydrogen bond donors or acceptors, and how the cyclohexane ring could make hydrophobic contacts.
QSAR: If a series of related analogs were synthesized and tested for a specific biological activity, a QSAR model could be built to correlate their chemical structures with their activities. This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Chemical Reactivity and Detailed Reaction Mechanism Studies
Investigation of Nucleophilic and Electrophilic Reactivity of the Carboxamide and Amine Functions
The reactivity of 1-amino-N,N-dimethylcyclohexane-1-carboxamide is characterized by the distinct nucleophilic and electrophilic properties of its primary amine and tertiary carboxamide functionalities.
The primary amine group, with its lone pair of electrons on the nitrogen atom, is the principal center of nucleophilicity in the molecule. Primary amines are well-established nucleophiles in a wide array of organic reactions. The nucleophilicity of the amine in this specific compound is influenced by both electronic and steric factors. Electronically, the alkyl groups of the cyclohexane (B81311) ring are weakly electron-donating, which can slightly enhance the electron density on the nitrogen, thereby increasing its nucleophilicity compared to ammonia (B1221849). However, the geminal substitution pattern on the cyclohexane ring introduces significant steric hindrance around the nitrogen atom, which can temper its reactivity towards bulky electrophiles.
In contrast, the carboxamide function is generally considered to be a poor nucleophile. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the availability of the lone pair for nucleophilic attack.
The electrophilicity of the molecule is primarily centered on the carbonyl carbon of the carboxamide group. The polarization of the carbon-oxygen double bond renders the carbon atom electron-deficient and susceptible to attack by strong nucleophiles. However, the tertiary nature of the amide, with two methyl groups on the nitrogen, can sterically hinder the approach of nucleophiles to the carbonyl carbon. Activation of the carbonyl group, for instance by protonation or coordination to a Lewis acid, can enhance its electrophilicity and facilitate nucleophilic acyl substitution reactions.
| Functional Group | Primary Reactivity | Key Influencing Factors |
| Primary Amine | Nucleophilic | Lone pair availability, steric hindrance from the cyclohexane ring and geminal carboxamide group. |
| Tertiary Carboxamide | Electrophilic (carbonyl carbon) | Resonance delocalization of the nitrogen lone pair, steric hindrance from N,N-dimethyl groups. |
Mechanistic Pathways of Oxidation, Reduction, and Substitution Reactions
The functional groups of this compound allow for a variety of transformations, including oxidation, reduction, and substitution reactions, each proceeding through distinct mechanistic pathways.
Oxidation Reactions:
The primary amine is susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. Mild oxidizing agents can lead to the formation of the corresponding hydroxylamine or nitroso compound. Stronger oxidizing agents can lead to the formation of the nitro compound or even cleavage of the carbon-nitrogen bond. The mechanism of amine oxidation often involves the initial formation of a radical cation, followed by deprotonation and further oxidation. For tertiary amines, oxidation with reagents like hydrogen peroxide can lead to the formation of an amine oxide, which can then undergo Cope elimination if a suitable proton is available on an adjacent carbon. aip.org
The tertiary carboxamide is generally resistant to oxidation under mild conditions.
Reduction Reactions:
The tertiary carboxamide can be reduced to a tertiary amine. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the elimination of an oxygen-containing leaving group to form an iminium ion intermediate. A second hydride attack on the iminium ion then yields the tertiary amine product. The use of sterically hindered reducing agents may lead to the partial reduction of the amide to an aldehyde. mdpi.com
Substitution Reactions:
The primary amine can undergo a variety of substitution reactions, acting as a nucleophile. These include:
N-Alkylation: Reaction with alkyl halides, typically following an SN2 mechanism.
N-Acylation: Reaction with acyl chlorides or anhydrides to form a new amide bond.
The carboxamide group can undergo nucleophilic acyl substitution, although this is generally more challenging than for esters or acid chlorides due to the poorer leaving group ability of the dialkylamino group. Activation of the carbonyl group is often necessary.
Cyclohexane Ring Reactivity, Stereoelectronic Effects, and Ring Transformations
The cyclohexane ring in this compound is a key determinant of its reactivity and stereochemistry. In its most stable chair conformation, the substituents at the C1 position will adopt either axial or equatorial positions. For a 1,1-disubstituted cyclohexane, one substituent will be axial and the other equatorial. mdpi.com The relative steric bulk of the amino and N,N-dimethylcarboxamide groups will influence the conformational equilibrium.
Stereoelectronic effects play a crucial role in the reactivity of cyclohexane derivatives. These effects arise from the spatial arrangement of orbitals and can influence reaction rates and product distributions. For instance, the orientation of the C-N and C-C(O) bonds relative to the other bonds in the ring can affect their reactivity. Hyperconjugative interactions, such as the interaction between the nitrogen lone pair and the antibonding orbital of an adjacent C-C bond (σ*), can influence the stability of certain conformations and the transition states of reactions. beilstein-journals.org
Ring transformations of the cyclohexane ring are not common under normal conditions due to the stability of the six-membered ring. However, under specific and often harsh reaction conditions, ring-opening or ring-expansion reactions could potentially occur, particularly if reactive intermediates such as carbocations or radicals are formed on the ring.
Influence of Solvent and Reaction Conditions on Reaction Kinetics and Thermodynamics
The choice of solvent and the specific reaction conditions, such as temperature and pressure, can have a profound impact on the kinetics and thermodynamics of reactions involving this compound.
Solvent Effects:
The polarity and protic or aprotic nature of the solvent can significantly influence reaction rates. For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species. For example, in SN1-type substitution reactions that might proceed through a carbocation intermediate, polar protic solvents would be effective. Conversely, for SN2 reactions, polar aprotic solvents are often preferred as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. libretexts.org
Hydrogen bonding can also play a critical role. Protic solvents can form hydrogen bonds with the primary amine and the carbonyl oxygen of the carboxamide, which can affect their reactivity. For instance, hydrogen bonding to the amine's lone pair can decrease its nucleophilicity.
Reaction Conditions:
Temperature: Increasing the temperature generally increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier. Temperature can also influence the selectivity of a reaction. In reactions with competing kinetic and thermodynamic pathways, lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.
Pressure: For reactions that involve a change in the number of moles of gas, pressure can significantly affect the position of the equilibrium. For most solution-phase reactions of this compound, pressure effects are less pronounced unless very high pressures are employed.
| Condition | Influence on Kinetics | Influence on Thermodynamics |
| Solvent Polarity | Can accelerate reactions with polar transition states. | Can shift equilibria by solvating products and reactants differently. |
| Hydrogen Bonding | Can decrease nucleophilicity of the amine. | Can stabilize certain species through intermolecular interactions. |
| Temperature | Increases reaction rates (Arrhenius equation). | Can shift equilibrium position (van't Hoff equation). |
| Pressure | Significant for gas-phase reactions; less so for most solution-phase reactions. | Affects equilibrium for reactions with a change in volume. |
Role as a Ligand or Catalyst in Metal-Mediated or Organocatalytic Transformations
The presence of both a primary amine and a carboxamide group makes this compound a potential candidate for use as a ligand in metal-mediated catalysis or as an organocatalyst.
As a Ligand:
The primary amine group, with its available lone pair, can act as a Lewis base and coordinate to a metal center. The carboxamide oxygen also possesses lone pairs and could potentially coordinate to a metal, making the molecule a bidentate ligand. The formation of a chelate ring with a metal center could enhance the stability of the resulting complex. The specific coordination mode would depend on the nature of the metal, its preferred coordination geometry, and the steric constraints of the ligand. Derivatives of aminocyclohexanes have been explored as ligands in asymmetric catalysis. researchgate.net
As an Organocatalyst:
Chiral derivatives of this compound could potentially be employed as organocatalysts. The primary amine could participate in enamine or iminium ion catalysis, which are common modes of activation in organocatalysis. The carboxamide group could act as a hydrogen-bond donor or acceptor, helping to organize the transition state and induce stereoselectivity. For instance, bifunctional organocatalysts that combine a basic amine site with a hydrogen-bonding moiety are known to be effective in a variety of asymmetric transformations. nih.gov
| Application | Potential Role of Functional Groups |
| Metal-Mediated Catalysis | Amine: Acts as a Lewis basic donor to the metal center. Carboxamide: The carbonyl oxygen can also act as a donor, potentially leading to bidentate chelation. |
| Organocatalysis | Amine: Can form enamines or iminium ions with substrates. Carboxamide: Can participate in hydrogen bonding to orient substrates in the transition state. |
Molecular Level Studies in Chemical Biology and Ligand Design
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 1-amino-N,N-dimethylcyclohexane-1-carboxamide and its analogs, these investigations provide critical insights into the molecular features required for specific biological interactions.
Design and Synthesis of Derivatives for Molecular Recognition Studies
The synthesis of derivatives based on the 1-aminocyclohexane-1-carboxamide scaffold is a key strategy for exploring molecular recognition. Chemists systematically modify the parent structure to probe interactions with biological targets. General synthetic approaches often begin with accessible starting materials like cyclohexanone (B45756) or p-aminobenzoic acid. evitachem.comgoogle.com For instance, a common pathway involves the reaction of a cyclohexanone derivative to introduce the amino and carboxamide functionalities. evitachem.com Another approach involves the hydrogenation of aromatic precursors like 4-aminobenzoic acid derivatives using catalysts such as Ruthenium on carbon (Ru/C) to produce the saturated cyclohexane (B81311) ring, which can then be further modified. google.comgoogle.com
These synthetic strategies allow for the introduction of diverse functional groups at various positions on the cyclohexane ring and modifications to the carboxamide group. This chemical diversity is crucial for building libraries of compounds used in screening and SAR studies. orientjchem.orgnih.gov The goal is to generate molecules that can help map the binding pockets of target proteins and elucidate the key interactions driving molecular recognition.
Table 1: Synthetic Strategies for Cyclohexane Carboxamide Analogs
| Starting Material | Key Transformation | Resulting Scaffold | Reference(s) |
|---|---|---|---|
| Cyclohexanone Derivatives | Reaction with ammonia (B1221849) and cyanide, followed by functional group manipulation | 1-Aminocyclohexane derivatives | evitachem.com |
| p-Aminobenzoic Acid | Catalytic hydrogenation (e.g., Ru/C) under pressure | 4-Aminocyclohexane-1-carboxylic acid | google.comgoogle.com |
| 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide | Coupling with various amines | 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives | orientjchem.org |
Exploration of Substituent Effects on Molecular Interactions
Once derivatives are synthesized, they are used to explore how different substituents affect molecular interactions. The size, electronics, and hydrogen-bonding capacity of a substituent can dramatically alter a compound's binding affinity and selectivity for a biological target. nih.govrsc.org
For example, in a series of trans-1,3-cyclohexyl diamides developed as mGluR5 negative allosteric modulators, modifications to the amide substituents were critical for optimizing potency. nih.gov Similarly, studies on other cyclic carboxamides have shown that replacing an aromatic ring with a cyclohexyl ring can lead to a loss of activity, highlighting the importance of hydrophobic or π-stacking interactions provided by the aromatic system in certain contexts. nih.gov A systematic evaluation of substituents—such as halogens, alkyl groups, or methoxy (B1213986) groups—can define their contribution to binding affinity. nih.gov These correlations are essential for rationally designing more potent and selective molecules. nih.govdrugdesign.org
Table 2: Illustrative Substituent Effects on Biological Activity in Carboxamide Analogs
| Scaffold | Substituent Modification | Observed Effect on Activity | Potential Interpretation | Reference(s) |
|---|---|---|---|---|
| Pyrrolidine (B122466) Carboxamide | Phenyl ring replaced with a cyclohexyl ring | Loss of inhibitory activity against InhA | Aromatic ring is critical for hydrophobic or other binding interactions. | nih.gov |
| N-methyl-benzenesulfonamide | Introduction of para-substituents | Modulated binding affinity to TNNI3K | Altered H-bond donor strength of the sulfonamide N-H group. | nih.gov |
| 1,3-Cyclohexyl diamide | Conformational constraint of amide bond into a spirooxazoline | Maintained or improved potency as mGluR5 modulators | Rigidification of the structure pre-organizes the molecule for optimal binding. | nih.gov |
Mechanistic Studies of Molecular Interactions with Biomolecules
Understanding the precise mechanism by which a ligand interacts with a biomolecule is crucial for drug design and chemical biology. These studies delve into the dynamics of binding events, conformational changes, and the modulation of biological function.
Ligand-Receptor Binding Mechanisms and Conformational Changes
The interaction of a ligand like this compound with a receptor is a dynamic process. Binding is typically driven by a combination of forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.gov Upon binding, both the ligand and the receptor can undergo conformational changes. nih.gov This "induced fit" mechanism is a central concept in molecular recognition. nih.gov
For many receptor classes, such as G protein-coupled receptors (GPCRs), ligand binding induces specific conformational shifts in the receptor's transmembrane helices. nih.govacs.org These structural rearrangements are propagated from the ligand-binding pocket to the intracellular side of the receptor, enabling it to interact with and activate downstream signaling partners like G proteins. youtube.combiorxiv.org The specific conformational state stabilized by the ligand determines the nature and efficacy of the cellular response, a principle that underlies the activity of both full and partial agonists. nih.govyoutube.com
Enzymatic Inhibition or Modulation Mechanisms
In addition to receptor binding, carboxamide derivatives are known to function as enzyme inhibitors. nih.govnih.gov The mechanism of inhibition often involves the compound binding to the enzyme's active site, preventing the natural substrate from binding. This is known as competitive inhibition. The structural features of the inhibitor, including the cyclohexane scaffold and the carboxamide group, mimic aspects of the substrate or the transition state of the enzymatic reaction.
For example, pyrrolidine carboxamides have been identified as inhibitors of the enzyme InhA from Mycobacterium tuberculosis, a key target for tuberculosis treatment. nih.gov In other cases, the carboxamide moiety itself may not be directly involved in catalysis but serves as a scaffold to correctly position other functional groups that interact with key residues in the active site. The study of various inhibitor classes, such as trifluoroketones and benzil (B1666583) derivatives against carboxylesterases, has shown that specific chemical moieties are essential for potent enzyme inhibition. nih.gov
Table 3: Examples of Enzymes Targeted by Carboxamide and Related Inhibitors
| Inhibitor Class | Target Enzyme(s) | Mechanism/Key Interaction | Reference(s) |
|---|---|---|---|
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Active site binding, potential for hydrophobic interactions. | nih.gov |
| Benzil (1,2-dione) Derivatives | Carboxylesterases (CEs) | Partially competitive inhibition, postulated to involve nucleophilic attack by the catalytic serine. | nih.gov |
| Thiazole Carboxamides | Cyclooxygenase (COX-1 and COX-2) | Active site binding, with selectivity influenced by substituents. | metu.edu.tr |
| Acetazolamide-based Carboxamides | Carbonic Anhydrases (CAs) | The sulfonamide group coordinates with the active site zinc ion. | acs.org |
Development of the Compound as a Molecular Probe for Biological Research
While specific applications of this compound as a molecular probe are not extensively documented in public literature, its structural framework is well-suited for such development. Molecular probes are essential tools used to investigate biological processes, identify therapeutic targets, and visualize molecular events in living systems.
A compound like this can be chemically modified to incorporate reporter groups. For instance, a fluorescent dye could be attached, allowing researchers to track the molecule's localization within a cell or to measure its binding to a target protein via techniques like fluorescence resonance energy transfer (FRET). Alternatively, attaching a biotin (B1667282) tag would enable the isolation of its binding partners from complex biological mixtures for identification by mass spectrometry. The development of such probes is a standard strategy in chemical biology to elucidate the mechanism of action and biological role of novel bioactive compounds.
Emerging Research Directions and Future Perspectives in Academic Chemistry
Integration with Flow Chemistry and Automated Synthesis Technologies
The modular nature of molecules like 1-amino-N,N-dimethylcyclohexane-1-carboxamide makes them ideal candidates for integration into modern automated synthesis platforms. Automated iterative synthesis, which relies on the sequential coupling of bifunctional building blocks, has revolutionized the preparation of complex molecules, moving beyond peptides and oligonucleotides to a broader range of small molecules. nih.govchemrxiv.orgresearchgate.net The presence of a primary amine and the latent reactivity of the carboxamide group in this compound allow it to be envisioned as a key building block in such systems.
Flow chemistry, in particular, offers substantial advantages for the synthesis and derivatization of such compounds. amidetech.commit.edu Continuous-flow processes can enhance reaction efficiency, improve safety, and allow for rapid optimization of reaction conditions. mdpi.com For example, the synthesis of peptide chains up to 164 amino acids has been achieved in hours using automated fast-flow instruments, demonstrating the power of this technology. amidetech.com This approach could be adapted for creating novel oligomers or for the high-throughput screening of derivatives of this compound by systematically reacting the primary amine with a library of coupling partners in an automated fashion.
Table 1: Comparison of Synthesis Technologies Applicable to this compound Derivatives
| Technology | Key Advantages | Potential Application for the Compound |
|---|---|---|
| Automated Iterative Synthesis | Trivializes synthesis planning; requires optimization of only one type of bond-forming reaction. chemrxiv.org | Use as a bifunctional building block for creating libraries of complex small molecules. |
| Flow Chemistry | Enhanced reaction speed, improved safety, rapid optimization, and scalability. amidetech.commdpi.com | High-throughput synthesis of derivatives for screening; efficient production of the core molecule. |
| Microwave-Assisted Synthesis | Accelerated reaction rates. chemrxiv.org | Rapid derivatization of the amine or carboxamide functional groups. |
Advanced Materials Science Applications Based on Chemical Structure and Reactivity
The rigid cyclohexane (B81311) scaffold is a valuable component in materials science, providing predictable geometry and stability to polymeric and supramolecular structures. nih.gov Polymer-based scaffolds are crucial in tissue engineering, where they mimic the extracellular matrix to support cell adhesion, proliferation, and differentiation. nih.govnih.gov The properties of these scaffolds, such as porosity, mechanical strength, and biocompatibility, are critical for their function. mdpi.comresearchgate.net
Derivatives of this compound could be incorporated into novel polymers or hydrogels. The primary amine allows for polymerization or grafting onto existing polymer backbones, while the carboxamide and the second amine can engage in hydrogen bonding to promote self-assembly into well-ordered structures like organogels. nih.gov The cyclohexane ring imparts rigidity to the polymer chain, influencing the material's mechanical properties and thermal stability. Such materials could find applications as engineered scaffolds for tissue regeneration, drug delivery systems, or molecular sensors. nih.govutoronto.ca
Novel Catalytic Systems Utilizing the Compound as a Chiral or Achiral Component
The structural similarity of this compound to chiral diamines, particularly those based on the 1,2-diaminocyclohexane framework, suggests significant potential in asymmetric catalysis. ucl.ac.ukmyuchem.com Chiral 1,2-diamines are privileged scaffolds used to construct highly effective ligands and organocatalysts for a wide array of enantioselective transformations. researchgate.netresearchgate.net These catalysts often operate through mechanisms involving the simultaneous activation of both the nucleophile and the electrophile. researchgate.net
If synthesized in an enantiomerically pure form, this compound could serve as a precursor to novel chiral ligands or organocatalysts. The primary amine can be readily derivatized to introduce other coordinating or hydrogen-bond-donating groups, such as thioureas or squaramides, which are common motifs in powerful bifunctional catalysts. researchgate.net The rigid cyclohexane backbone helps to create a well-defined chiral environment around the catalytic center, which is crucial for achieving high levels of stereocontrol. nih.gov Even in its achiral form, the diamine-like structure could be used to synthesize ligands for metal complexes with unique reactivity.
Table 2: Potential Asymmetric Catalytic Applications
| Reaction Type | Role of the Cyclohexane-Based Catalyst |
|---|---|
| Michael Addition | As a bifunctional organocatalyst activating both the nucleophile and the nitroalkene. researchgate.net |
| Mannich Reaction | Organocatalytic one-pot synthesis of β-amino acid derivatives. mdpi.com |
| Aldol Condensation | Chiral aldehyde catalysis to activate amino acids through Schiff base formation. nih.gov |
| Diethylzinc Addition | Formation of a chiral complex to direct the enantioselective addition to aldehydes. ucl.ac.ukresearchgate.net |
Interdisciplinary Research with Biophysics and Structural Biology Focusing on Molecular Mechanisms
The study of how small molecules interact with biological macromolecules is a cornerstone of drug design and molecular biology. bhsai.org Biophysical techniques and computational modeling are used to understand these interactions at an atomic level. umaryland.edu The cyclohexane carboxamide scaffold is found in molecules that are being investigated as inhibitors for enzymes like soluble epoxide hydrolase, which is a target for neurological disorders. mdpi.com
The defined three-dimensional structure of this compound makes it an interesting subject for biophysical studies. Its functional groups—a primary amine and a tertiary amide—can participate in hydrogen bonding and electrostatic interactions with protein binding pockets. researchgate.net Molecular docking and dynamics simulations could be employed to predict the binding modes and affinities of this compound with various biological targets, such as kinases or proteases. nih.govnih.gov Furthermore, its α-amino acid-like structure suggests potential applications in designing peptidomimetics or probes to study peptide-protein interactions, contributing to a deeper understanding of molecular recognition in biological systems. umaryland.edu
Q & A
Q. What are the established synthetic routes for 1-amino-N,N-dimethylcyclohexane-1-carboxamide, and how do reaction conditions influence yield?
The compound can be synthesized via two primary routes:
- Cyclohexanecarboxylic Acid Route : React cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation with dimethylamine in anhydrous benzene .
- Methyl Cyclohexanecarboxylate Route : Condense methyl cyclohexanecarboxylate with dimethylamine using trimethylaluminum as a catalyst in benzene under reflux . The cyclohexanecarboxylic acid route is industrially preferred due to higher yields (>80%) and scalability, while the ester route offers flexibility for introducing functional groups. Reaction conditions (e.g., solvent polarity, temperature) critically impact purity; column chromatography (hexane/ethyl acetate) is recommended for purification .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures confirm its structure?
- IR Spectroscopy : A strong absorption band at ~1640–1680 cm⁻¹ confirms the C=O stretch of the carboxamide group. N-H stretches (amino group) appear at ~3300–3500 cm⁻¹ .
- NMR :
- ¹H NMR : Methyl groups (N,N-dimethyl) resonate as singlets at δ 2.8–3.1 ppm. Cyclohexane protons show multiplet signals between δ 1.2–2.0 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~175 ppm, while N-methyl carbons are at ~35–40 ppm .
- Mass Spectrometry : The molecular ion peak ([M⁺]) aligns with the molecular formula C₉H₁₇N₂O (calculated m/z 175.13) .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?
The compound is hygroscopic and prone to hydrolysis in acidic/basic conditions. Stability studies recommend storage at –20°C under inert gas (N₂/Ar). Degradation products (e.g., cyclohexanecarboxylic acid) can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. What mechanistic insights explain its potential as an apoptosis inducer in cancer cell lines?
Structural analogs (e.g., 1-(phenylamino)-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide) activate caspase-3/7 pathways, inducing mitochondrial membrane depolarization. Comparative studies suggest the amino and dimethyl groups enhance cellular uptake and target binding (e.g., Bcl-2 proteins) . Dose-response assays (IC₅₀: 10–50 µM) and flow cytometry (Annexin V/PI staining) are critical for validating apoptotic activity .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Substituent Variation : Replace the cyclohexane ring with bicyclic systems (e.g., norbornane) to assess steric effects on target binding .
- Amine Modifications : Compare dimethylamine with bulkier amines (e.g., piperidine, morpholine) to evaluate solubility and potency .
- In Silico Docking : Use AutoDock Vina to model interactions with apoptotic regulators (e.g., Bax, Bak) and guide synthetic modifications .
Q. How should researchers resolve contradictions in solubility data across studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from protonation states (pKa ~8.5 for the amino group). Standardize measurements using:
- pH-Dependent Solubility Assays : Titrate from pH 3–10 and quantify via UV-Vis (λmax ~260 nm) .
- Co-solvent Methods : Use ethanol or PEG-400 to enhance solubility while maintaining bioactivity .
Methodological Best Practices
- Synthetic Reproducibility : Include inert atmosphere (glovebox) for moisture-sensitive steps (e.g., acyl chloride formation) .
- Biological Assays : Pair cytotoxicity (MTT assay) with mechanistic studies (western blot for caspase activation) to confirm apoptosis-specific effects .
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (CAS 17566-51-7) to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
